

A Comparative Guide to FASN Inhibitors: TVB-3664 vs. TVB-2640 (Denifanstat)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent Fatty Acid Synthase (FASN) inhibitors, **TVB-3664** and TVB-2640 (denifanstat). Both compounds, developed by Sagimet Biosciences (formerly 3-V Biosciences), are potent and selective inhibitors of FASN, a key enzyme in de novo lipogenesis that is upregulated in various diseases, including cancer and non-alcoholic steatohepatitis (NASH). This document summarizes their biochemical potency, preclinical and clinical development status, and delineates their distinct applications based on available experimental data.

Mechanism of Action

Both **TVB-3664** and denifanstat are reversible inhibitors that target the β -ketoreductase (KR) domain of the FASN enzyme.[1][2] By inhibiting FASN, these compounds block the synthesis of palmitate, a saturated fatty acid. This disruption of de novo lipogenesis has several downstream effects, including the inhibition of tumor cell growth, induction of apoptosis, and reduction of inflammation and fibrosis.[3][4]

Biochemical and Cellular Potency

Quantitative data from various in vitro assays demonstrate the high potency of both inhibitors. While direct head-to-head comparisons in the same study are limited in the public domain, the available data indicate that both are nanomolar inhibitors of FASN.



Compound	Target	Assay Type	IC50/EC50	Source
TVB-3664	Human FASN	Cell Palmitate Synthesis	18 nM	[5][6]
Mouse FASN	Cell Palmitate Synthesis	12 nM	[5][6]	
TVB-2640 (Denifanstat)	Human FASN	Enzyme Activity	2.3 nM	[4]
SARS-CoV-2	Antiviral Activity	EC50 of 4 nM	[7]	

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on the specific experimental conditions and cell types used. The data presented here are compiled from different sources and should be interpreted with this in mind.

Key Differences and Applications

The primary distinctions between **TVB-3664** and denifanstat lie in their pharmacokinetic properties and their subsequent stages of development.

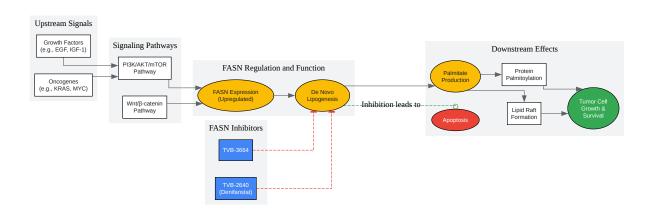
TVB-3664 has been optimized for mouse pharmacokinetics, making it a valuable tool for in vivo preclinical research in mouse models of cancer and NASH.[8][9] Its use in these models has been instrumental in elucidating the in vivo effects of FASN inhibition, including tumor growth inhibition and reduction of liver steatosis, inflammation, and fibrosis.[8][10]

TVB-2640 (Denifanstat), on the other hand, is the clinical-stage compound.[8] It is orally bioavailable and has demonstrated a favorable safety profile in human studies.[1] Denifanstat is currently being evaluated in multiple clinical trials for the treatment of NASH and various solid tumors, including non-small cell lung cancer, breast cancer, and glioblastoma.[1][11]

Signaling Pathways Affected by FASN Inhibition

Inhibition of FASN by compounds like **TVB-3664** and denifanstat has been shown to impact several critical cellular signaling pathways that are often dysregulated in cancer.





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Caption: FASN signaling pathway and points of intervention by **TVB-3664** and TVB-2640.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of FASN inhibitors. Below are generalized methodologies for key experiments cited in the literature.

In Vitro FASN Inhibition Assay (Enzyme Activity)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FASN.

- Enzyme Source: Purified human FASN enzyme.
- Substrates: Acetyl-CoA, Malonyl-CoA, and NADPH.



- Reaction Buffer: Typically a potassium phosphate buffer (pH 6.5-7.5) containing EDTA and a reducing agent like DTT or cysteine.[12]
- Procedure: a. The FASN enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., TVB-3664 or denifanstat) in the reaction buffer. b. The reaction is initiated by the addition of the substrates. c. The rate of NADPH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm over time.[13]
 [14]
- Data Analysis: The IC50 value is calculated by plotting the percentage of FASN inhibition against the logarithm of the inhibitor concentration.

Cellular De Novo Lipogenesis Assay (Palmitate Synthesis)

This assay measures the synthesis of new fatty acids in cultured cells.

- Cell Lines: Various cancer cell lines (e.g., LNCaP, A549) or primary cells.
- Tracer: ¹⁴C-labeled acetate or ³H-labeled water is added to the cell culture medium.
- Procedure: a. Cells are treated with different concentrations of the FASN inhibitor. b. The
 radiolabeled tracer is added to the medium, and cells are incubated to allow for the synthesis
 of new lipids. c. Total lipids are extracted from the cells using a solvent mixture (e.g.,
 chloroform:methanol). d. The amount of radiolabel incorporated into the lipid fraction is
 quantified using a scintillation counter.
- Data Analysis: The IC50 value is determined by the concentration of the inhibitor that reduces the incorporation of the radiolabel by 50%.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of FASN inhibitors in a living organism.

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

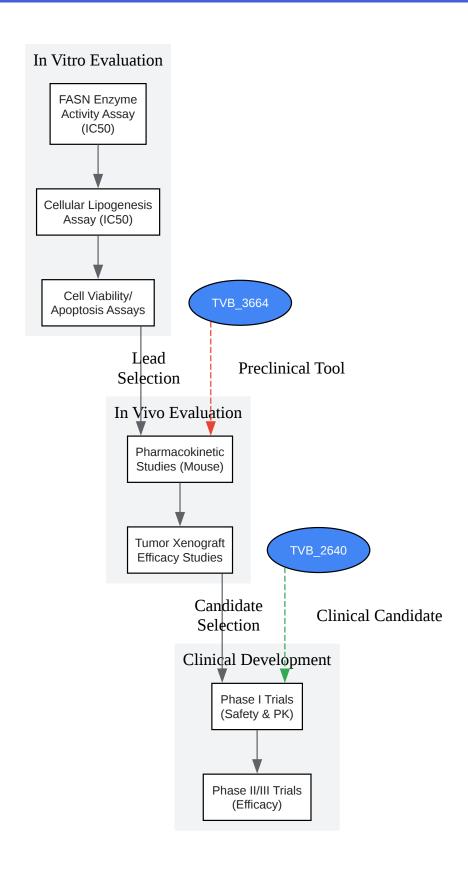






- Tumor Cells: Human cancer cells are implanted subcutaneously or orthotopically into the mice.
- Treatment: Once tumors are established, mice are treated with the FASN inhibitor (e.g.,
 TVB-3664 administered by oral gavage) or a vehicle control.[8]
- Monitoring: Tumor volume is measured regularly using calipers. Body weight and general health of the mice are also monitored.
- Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
- Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth rates and final tumor weights between the treated and control groups.





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Caption: General experimental workflow for the development of FASN inhibitors.



Conclusion

TVB-3664 and TVB-2640 (denifanstat) are both highly potent and selective inhibitors of FASN with a shared mechanism of action. The key differentiator is their intended application, which is dictated by their pharmacokinetic profiles and developmental stage. **TVB-3664** serves as a crucial tool for preclinical in vivo studies in mice, while denifanstat is the clinical-stage candidate being investigated for the treatment of NASH and various cancers in humans. The ongoing clinical trials with denifanstat will be critical in determining the therapeutic potential of FASN inhibition in these diseases.

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